molecular formula C8H12N2O B3181653 2-(4-Hydrazinophenyl)ethanol CAS No. 98489-50-0

2-(4-Hydrazinophenyl)ethanol

Cat. No.: B3181653
CAS No.: 98489-50-0
M. Wt: 152.19 g/mol
InChI Key: JDJSTQXUIQOXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydrazinophenyl)ethanol is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydrazinophenyl)ethanol typically involves the reaction of 4-nitrophenylhydrazine with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine group attacks the ethylene oxide, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrazine derivatives with varying degrees of hydrogenation.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

    Reduction: Formation of 4-hydrazinophenylmethanol.

    Substitution: Formation of various substituted phenylhydrazines.

Scientific Research Applications

2-(4-Hydrazinophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the production of dyes, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

  • 4-Hydrazinobenzoic acid
  • 4-Hydrazinobenzaldehyde
  • 4-Hydrazinophenylacetic acid

Comparison: Compared to these similar compounds, 2-(4-Hydrazinophenyl)ethanol is unique due to the presence of the ethanol moiety, which imparts different solubility and reactivity properties. This makes it more versatile in certain chemical reactions and applications, particularly in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

2-(4-hydrazinylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-10-8-3-1-7(2-4-8)5-6-11/h1-4,10-11H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJSTQXUIQOXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydrazinophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Hydrazinophenyl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(4-Hydrazinophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(4-Hydrazinophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(4-Hydrazinophenyl)ethanol
Reactant of Route 6
2-(4-Hydrazinophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.